Cas no 1173-26-8 (Corticosterone 21-Acetate)

Corticosterone 21-Acetate structure
商品名:Corticosterone 21-Acetate
Corticosterone 21-Acetate 化学的及び物理的性質
名前と識別子
-
- Pregn-4-ene-3,20-dione,21-(acetyloxy)-11-hydroxy-, (11b)-
- 11Beta,21-Dihydroxy-4-Pregnene-3,20-Dione 21-Acetate
- Corticosterone 21-Acetate
- CORTICOSTERONE-21-ACETATE
- [2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- 11β,21-Dihydroxy-4-pregnene-3,20-dione 21-Acetate
- Cort A
- Corticosterone acetate
- SKF 5654
- CORTICOSTERONE, 21-ACETATE
- KN17U0V6BL
- EINECS 214-635-8
- NSC 81764
- NSC81764
- Corticosterone 21-acetate, VETRANAL(TM), analytical standard
- Pregn-4-ene-3, 11.beta.,21-dihydroxy-, 21-acetate
- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11beta)-
- NS00044755
- CHEBI:34141
- 11.beta.,21-Dihydroxypregn-4-ene-3,20-dione acetate
- Pregn-4-ene-3,20-dione, 11beta,21-dihydroxy-, 21-acetate
- Pregn-4-ene-3, 21-(acetyloxy)-11-hydroxy-, (11.beta.)-
- 2-((8S,9S,10R,11S,13S,14S,17S)-11-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate
- AKOS025294137
- 11-beta,21-Dihydroxypregn-4-ene-3,20-dione acetate
- 11beta,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate
- 2-((8S,9S,10R,11S,13S,14S,17S)-11-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthr
- Pregn-4-ene-3,20-dione, 11.beta.,21-dihydroxy-, 21-acetate
- WKQCPUMQBMFPLC-ZWFCQKKLSA-N
- Q27115843
- 21-O-Acetyl-corticosterone
- UNII-KN17U0V6BL
- AS-70575
- A803750
- Pregn-4-ene-3,20-dione, 11-beta,21-dihydroxy-, 21-acetate
- 11.beta.,20-dione acetate
- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11b)-
- SCHEMBL635203
- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11-beta)-
- 11-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate, (11.beta.)-
- NSC-81764
- WLN: L E5 B666 OV MUTJ A1 CQ E1 FV1OV1
- 4-Pregnen-11.beta.,21-diol-3,20-dione-21-acetate
- BRN 3225312
- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11.beta.)-
- DTXSID301020284
- 1173-26-8
- T70121
- 11beta,21-Dihydroxypregn-4-ene-3,20-dione acetate
- 11-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate, (11beta)-
- 4-08-00-02907 (Beilstein Handbook Reference)
- 4-Pregnen-11beta,21-diol-3,20-dione-21-acetate
- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11-beta)-(9CI)
-
- MDL: MFCD00010482
- インチ: 1S/C23H32O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h10,16-19,21,26H,4-9,11-12H2,1-3H3/t16-,17-,18+,19-,21+,22-,23-/m0/s1
- InChIKey: WKQCPUMQBMFPLC-ZWFCQKKLSA-N
- ほほえんだ: O([H])[C@@]1([H])C([H])([H])[C@]2(C([H])([H])[H])[C@@]([H])(C(C([H])([H])OC(C([H])([H])[H])=O)=O)C([H])([H])C([H])([H])[C@@]2([H])[C@]2([H])C([H])([H])C([H])([H])C3=C([H])C(C([H])([H])C([H])([H])[C@]3(C([H])([H])[H])[C@]21[H])=O
- BRN: 3225312
計算された属性
- せいみつぶんしりょう: 388.22500
- どういたいしつりょう: 388.22497412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 739
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 80.7
- 互変異性体の数: 15
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.0775 (rough estimate)
- ゆうかいてん: 147.0 to 152.0 deg-C
- ふってん: 434.19°C (rough estimate)
- 屈折率: 1.6120 (estimate)
- PSA: 80.67000
- LogP: 3.23750
- マーカー: 2538
- ようかいせい: 未確定
Corticosterone 21-Acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C695710-50mg |
Corticosterone 21-Acetate |
1173-26-8 | 50mg |
$ 64.00 | 2023-04-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597252-250mg |
2-((8S,9s,10r,11s,13s,14s,17s)-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate |
1173-26-8 | 98% | 250mg |
¥2041.00 | 2024-08-09 | |
TRC | C695710-250mg |
Corticosterone 21-Acetate |
1173-26-8 | 250mg |
$ 115.00 | 2023-04-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597252-1g |
2-((8S,9s,10r,11s,13s,14s,17s)-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate |
1173-26-8 | 98% | 1g |
¥4986.00 | 2024-08-09 | |
A2B Chem LLC | AA18058-100mg |
2-((8S,9S,10R,11S,13S,14S,17S)-11-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate |
1173-26-8 | ≥99% | 100mg |
$171.00 | 2024-04-20 | |
eNovation Chemicals LLC | D753214-1g |
Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11)- |
1173-26-8 | 98.0% | 1g |
$300 | 2025-02-26 | |
eNovation Chemicals LLC | D753214-250mg |
Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11)- |
1173-26-8 | 98.0% | 250mg |
$140 | 2025-02-26 | |
TRC | C695710-25mg |
Corticosterone 21-Acetate |
1173-26-8 | 25mg |
$ 58.00 | 2023-04-17 | ||
TRC | C695710-100mg |
Corticosterone 21-Acetate |
1173-26-8 | 100mg |
$ 81.00 | 2023-09-08 | ||
eNovation Chemicals LLC | D753214-500mg |
Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11)- |
1173-26-8 | 98.0% | 500mg |
$195 | 2023-09-04 |
Corticosterone 21-Acetate 関連文献
-
J. K. Norymberski J. Chem. Soc. 1956 517
-
2. 18-Substituted steroids. Part 5. Further studies on the synthesis of 11β,18,21-trihydroxypregn-4-ene-3,20-dione (‘18-hydroxycorticoster-one’)David N. Kirk,Christopher J. Slade J. Chem. Soc. Perkin Trans. 1 1980 2591
-
3. Synthesis of 11-deoxy-18-hydroxycorticosterone and 18-hydroxycorticosterone 21-acetatesDerek H. R. Barton,Michael J. Day,Robert H. Hesse,Maurice M. Pechet J. Chem. Soc. Perkin Trans. 1 1975 2252
-
Neeraj Singh,Judith Taibon,Stephan Pongratz,Christian Geletneky RSC Adv. 2021 11 23627
-
5. Improved syntheses of aldosteroneDerek H. R. Barton,Nilaj K. Basu,Michael J. Day,Robert H. Hesse,Maurice M. Pechet,Alvin N. Starratt J. Chem. Soc. Perkin Trans. 1 1975 2243
-
6. 721. Modified steroid hormones. Part XI. 16α-methyldeoxy-corticosterone acetateVladimir Petrow,David M. Williamson J. Chem. Soc. 1959 3595
-
Jeremy Robertson,Jayasheela Pillai,Rachel K. Lush Chem. Soc. Rev. 2001 30 94
-
8. Synthesis of 1α-hydroxycorticosteroneDavid E. Kime J. Chem. Soc. Perkin Trans. 1 1975 2371
-
9. Index of subjects, 1975
-
10. 593. Steroids. Part V. Partial synthesis of 9: 11-anhydrocorticosterone acetate [21-acetoxypregna-4: 9(11)-diene-3: 20-dione]R. Casanova,C. W. Shoppee,G. H. R. Summers J. Chem. Soc. 1953 2983
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
1173-26-8 (Corticosterone 21-Acetate) 関連製品
- 71-58-9(Medroxyprogesterone acetate)
- 50-04-4(Cortisone acetate)
- 1449-61-2(Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-)
- 2224-33-1(Vinyltris(methylethylketoximine)silane)
- 56-47-3(Deoxy Corticosterone Acetate)
- 1045-69-8(Testosterone acetate)
- 434-05-9(Metenolone acetate)
- 302-23-8(Progesterone Acetate)
- 50-03-3(Hydrocortisone acetate)
- 630-56-8(Hydroxyprogesterone caproate)
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